プロチペンジル塩酸塩

概要

説明

プロチペンジル塩酸塩は、アザプロマジンまたはフレノトロピンとしても知られており、アザフェノチアジン系に属する化合物です。主に抗不安薬、制吐薬、抗ヒスタミン薬として使用されます。 この化合物は、ヨーロッパではドミナル、ティモバン、トルネートなどのブランド名で販売されています . 精神病性症候群の不安や興奮の治療に使用されます .

製法

合成経路と反応条件

プロチペンジル塩酸塩は、1-アザフェノチアジンと3-ジメチルアミノプロピルクロリドを水素化ナトリウム懸濁液の存在下で反応させることにより合成できます . 反応条件は通常、有機溶媒と制御された温度の使用を含み、目的の生成物の形成を促進します。

工業的製造方法

工業的な設定では、プロチペンジル塩酸塩の製造には、同様の合成経路が採用されますが、より大規模で行われます。 このプロセスには、高純度の試薬と高度な機器の使用が含まれ、最終生成物の均一性と品質を確保します .

科学的研究の応用

Prothipendyl Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in spectrophotometric assays and other analytical techniques.

Biology: Prothipendyl Hydrochloride is studied for its effects on cellular processes and receptor interactions.

作用機序

プロチペンジル塩酸塩は、主にドーパミン受容体拮抗薬として作用します。 ドーパミン受容体、特にD2サブタイプを阻害することにより、脳内のドーパミンの作用を抑制します . このメカニズムは、精神疾患の患者における不安や興奮の症状を軽減するのに役立ちます。

生化学分析

Biochemical Properties

Prothipendyl hydrochloride is a dopamine antagonist with high selectivity for D1 and D2 receptors . It also has a low affinity for serotonin receptors of the 5-HT2A type . The nature of these interactions involves binding to these receptors, thereby influencing the biochemical reactions within the body.

Cellular Effects

Prothipendyl hydrochloride is indicated in the treatment of restlessness and agitation in patients with underlying psychiatric conditions . It exerts its effects on various types of cells, particularly neurons, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prothipendyl hydrochloride involves its action as a dopamine antagonist . It binds to D1 and D2 dopamine receptors, inhibiting the action of dopamine, a neurotransmitter that plays a vital role in reward and movement. This binding interaction with biomolecules results in changes in gene expression and cellular responses .

準備方法

Synthetic Routes and Reaction Conditions

Prothipendyl Hydrochloride can be synthesized through the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of a sodium hydride suspension . The reaction conditions typically involve the use of an organic solvent and controlled temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Prothipendyl Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

化学反応の分析

反応の種類

プロチペンジル塩酸塩は、酸化、還元、置換反応など、さまざまな化学反応を受けます。

一般的な試薬と条件

酸化: プロチペンジル塩酸塩は、過マンガン酸カリウムを用いて酸化し、プロチペンジルスルホキシドを生成できます.

還元: 還元反応は通常、水素化ホウ素ナトリウムなどの還元剤の使用を含みます。

置換: 置換反応は、目的の生成物に応じて、酸性条件または塩基性条件下で行うことができます。

生成される主要な生成物

これらの反応から生成される主な生成物には、プロチペンジルスルホキシドと、アザフェノチアジン構造を保持した他の誘導体があります .

科学研究の応用

プロチペンジル塩酸塩は、科学研究において幅広い用途があります。

化学: 分光光度計法やその他の分析技術における基準化合物として使用されます.

生物学: プロチペンジル塩酸塩は、細胞プロセスや受容体相互作用に対する影響について研究されています。

類似化合物との比較

類似化合物

プロマジン: プロチペンジル塩酸塩に似ていますが、三環式環系内の炭素原子1つが窒素原子に置換されています.

クロルプロマジン: 抗精神病作用を持つもう1つのフェノチアジン誘導体です。

チオリダジン: 抗精神病薬として使用されるフェノチアジン誘導体です。

独自性

プロチペンジル塩酸塩は、三環式環系における特定の置換パターンにより、独自性を持ち、独特の薬理学的特性を発揮します。 他のフェノチアジンとは異なり、有意な抗精神病作用は示さず、ドーパミン受容体拮抗薬としては弱いとされています .

生物活性

Prothipendyl hydrochloride is a neuroleptic agent belonging to the azaphenothiazine class, primarily used in Europe for treating anxiety and agitation associated with psychiatric conditions. Its biological activity is characterized by a range of pharmacological effects, including anxiolytic, antiemetic, and antihistaminic properties. This article explores the compound's biological activity, mechanisms of action, clinical implications, and associated research findings.

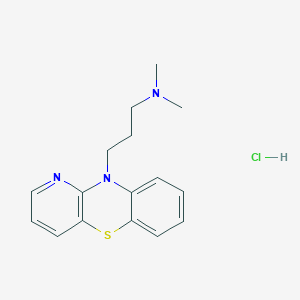

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₉N₃S

- Molecular Weight : 285.41 g/mol

- Classification : Neuroleptic agent, anxiolytic

Prothipendyl's structure is similar to other phenothiazines but features a nitrogen substitution in its tricyclic ring system, which contributes to its unique pharmacological profile .

Prothipendyl acts primarily as a dopamine receptor antagonist, although it is considered weaker than other phenothiazines. Its mechanism involves:

- Dopamine Receptor Antagonism : Prothipendyl binds to D2 dopamine receptors, which are implicated in mood regulation and psychotic symptoms. However, it does not exhibit significant antipsychotic effects compared to stronger agents like haloperidol .

- Antihistaminic Effects : The compound also exhibits antihistamine properties, which can alleviate symptoms of nausea and anxiety by blocking H1 receptors .

- Anxiolytic Activity : Prothipendyl's anxiolytic effects are beneficial in managing agitation and anxiety disorders, making it suitable for gerontopsychiatric patients who may be sensitive to traditional antipsychotics .

Clinical Applications

Prothipendyl is indicated for:

- Treatment of restlessness and agitation in psychiatric patients.

- Management of anxiety disorders.

- Use in geriatric populations due to its relatively favorable side effect profile compared to other neuroleptics.

Case Studies

- Case of Severe Intoxication : A report detailed a case where massive ingestion of prothipendyl led to ventricular arrhythmia. Management involved the use of Intralipid therapy, highlighting the drug's potential for severe cardiac side effects .

- Pharmacovigilance Study : A multicenter study focused on gerontopsychiatric patients revealed that prothipendyl usage requires careful monitoring due to the risk of adverse drug reactions, particularly in elderly patients with polypharmacy issues .

Side Effects and Safety Profile

Despite its therapeutic benefits, prothipendyl is associated with several adverse effects:

- Cardiac Risks : There are concerns regarding QT prolongation and life-threatening arrhythmias. Studies indicate that prothipendyl can affect cardiac repolarization due to its interaction with hERG potassium channels .

- Sedation and Extrapyramidal Symptoms : Common side effects include sedation and involuntary movements, although these are generally less severe than those seen with first-generation antipsychotics .

Efficacy Studies

A systematic review indicated that while prothipendyl can reduce anxiety and agitation effectively, its role in pain management through antipsychotic properties remains limited . The following table summarizes key findings from various studies:

| Study | Sample Size | Outcome | Notes |

|---|---|---|---|

| Ginsberg 1983 | 100 | Drowsiness (38.1%) | Moderate sedation reported |

| Lechin 1989 | 50 | Physical/mental retardation (83.3%) | Significant adverse effects noted |

| Roux 1983 | 30 | No side effects reported | Suggests variability in patient response |

Pharmacokinetics

Prothipendyl's pharmacokinetics reveal that it is lipophilic, necessitating careful dosage adjustments to avoid toxicity. Its half-life and metabolism can vary significantly among individuals, especially in older populations .

特性

IUPAC Name |

N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJSAKJMCVSEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-69-5 (Parent) | |

| Record name | Prothipendyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10153632 | |

| Record name | Prothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-65-6 | |

| Record name | Prothipendyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothipendyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethyl)[10H-pyrido[3,2-b][1,4]benzothiazine-10-propyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHIPENDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7610629RVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。